molecular formula C13H11F2NO3S B3286765 Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate CAS No. 832737-30-1

Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate

Cat. No.: B3286765
CAS No.: 832737-30-1
M. Wt: 299.29 g/mol
InChI Key: CHNDCAYAQSPKNL-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is a thiophene derivative featuring:

  • A 2-amino group and a methyl carboxylate ester at positions 2 and 3 of the thiophene ring.
  • A 4-(difluoromethoxy)phenyl substituent at position 2. This compound is synthesized via the Gewald reaction, a common method for thiophene derivatives, using substituted acetophenones and cyanoacetate esters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3S/c1-18-12(17)10-9(6-20-11(10)16)7-2-4-8(5-3-7)19-13(14)15/h2-6,13H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDCAYAQSPKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162389
Record name Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832737-30-1
Record name Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832737-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core One common method includes the reaction of 4-(difluoromethoxy)benzaldehyde with thioglycolic acid in the presence of a suitable catalyst to form the thiophene ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is used to study enzyme inhibition and receptor binding. It serves as a tool to understand biological processes and develop new therapeutic agents.

Medicine: This compound has potential applications in drug development, particularly in the design of new pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it a candidate for further research in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are exploited to create innovative products with enhanced performance.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in the substituents at the para position of the phenyl group:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Effects
Target Compound -OCHF₂ C₁₄H₁₂F₂NO₃S Not explicitly reported ≥95% Electron-withdrawing, enhanced polarity
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate -Cl C₁₂H₁₀ClNO₂S 302.18 95% Moderate EWG, lipophilic
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate -C(CH₃)₂CH₂ C₁₇H₂₁NO₂S 289.39 95% Steric bulk, increased hydrophobicity
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate -F C₁₃H₁₂FNO₂S 265.30 >95% Smaller EWG, lower steric hindrance
Methyl 2-amino-4-[4-(propan-2-yloxy)phenyl]thiophene-3-carboxylate -OCH(CH₃)₂ C₁₅H₁₇NO₃S 291.37 Not reported Electron-donating, reduced polarity

Substituent Effects:

  • Steric Effects: Bulky groups like isobutyl (-C(CH₃)₂CH₂) or sec-butyl increase steric hindrance, possibly reducing binding affinity in biological targets .
  • Lipophilicity: Fluorinated groups (e.g., -F, -OCHF₂) balance polarity and lipophilicity, influencing membrane permeability .

Ester Group Variations

The methyl carboxylate ester in the target compound can be replaced with ethyl or other esters:

Compound Name Ester Group Molecular Weight (g/mol) Key Effects
Target Compound Methyl (-COOCH₃) ~307.3 (estimated) Higher metabolic stability vs. ethyl
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Ethyl (-COOCH₂CH₃) 265.30 Increased lipophilicity, slower hydrolysis
Ethyl 2-amino-4-(trifluoromethylphenyl)thiophene-3-carboxylate Ethyl (-COOCH₂CH₃) Not reported Enhanced electron withdrawal from -CF₃

Ester Group Impact:

  • Metabolism: Methyl esters are generally more resistant to esterase-mediated hydrolysis than ethyl esters, improving pharmacokinetics .
  • Solubility: Ethyl esters may exhibit lower aqueous solubility due to increased hydrophobicity .

Physical Properties

  • Melting Points: Analogs range from 227–230°C (complex chromenone derivatives) to lower values for simpler thiophenes (exact data for the target compound is lacking).
  • Hydrogen Bonding: Intra- and intermolecular hydrogen bonds (e.g., NH₂⋯S/O) stabilize crystal packing, as seen in ethyl 2-amino-4-methylthiophene-3-carboxylate .

Biological Activity

Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate (CAS No. 832737-30-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an antagonist of the estrogen receptor and its antiviral properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C13H11F2NO3S
  • Molecular Weight : 299.30 g/mol
  • Structural Characteristics : The compound features a thiophene ring and a difluoromethoxy group, which are significant for its biological activity.

Estrogen Receptor Antagonism

One of the key biological activities of this compound is its role as an antagonist of the estrogen receptor . This property is particularly relevant in the context of hormone-related cancers, such as breast cancer.

Research Findings :

  • In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of estrogen-dependent cancer cell lines, suggesting its potential as a therapeutic agent in treating hormone-sensitive tumors .

Antiviral Properties

The compound has also shown antiviral activity , particularly against certain viral strains. This aspect is crucial given the increasing need for effective antiviral agents in the face of emerging viral infections.

Case Studies :

  • A study evaluating various compounds for antiviral efficacy found that this compound exhibited significant inhibition of viral replication in cell cultures, indicating its potential utility in virology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Estrogen Receptor AntagonismInhibits proliferation in estrogen-dependent cancers
AntiviralInhibits viral replication in cell cultures
PropertyValue
Molecular FormulaC13H11F2NO3S
Molecular Weight299.30 g/mol
CAS Number832737-30-1

The mechanism by which this compound exerts its biological effects involves binding to specific receptors and interfering with their normal functions.

Estrogen Receptor Interaction

The compound binds to estrogen receptors, preventing the natural hormone from exerting its effects, thus inhibiting pathways that lead to cancer cell proliferation.

Viral Replication Interference

The antiviral mechanism may involve interference with viral entry into host cells or disruption of viral replication processes within infected cells.

Q & A

Q. What are the key structural features of Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate that influence its reactivity and bioactivity?

Methodological Answer: The compound’s structure includes:

  • Thiophene core : Provides aromatic stability and serves as a scaffold for functional group attachment.
  • 2-amino group : Enhances hydrogen-bonding potential and participation in cyclocondensation reactions.
  • 4-(difluoromethoxy)phenyl substituent : Increases lipophilicity and metabolic stability due to fluorine’s electronegativity and steric effects .
  • Methyl ester at position 3 : Modifies solubility and serves as a handle for hydrolysis to carboxylic acid derivatives.

Q. Key Functional Group Effects

GroupRoleImpact
ThiopheneAromatic scaffoldDictates planar geometry for target binding
DifluoromethoxyElectron-withdrawingEnhances binding to hydrophobic enzyme pockets
Amino groupNucleophilic siteFacilitates Schiff base formation or coordination with metal ions

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer: Primary Route : Gewald Reaction

Step 1 : Condense 4-(difluoromethoxy)benzaldehyde with cyanoacetate to form α,β-unsaturated nitrile.

Step 2 : React with elemental sulfur and a secondary amine catalyst (e.g., morpholine) to cyclize into the thiophene core .

Step 3 : Methyl esterification via methanol under acidic conditions.

Alternative Route : Cross-Coupling (Suzuki-Miyaura)

  • Use a pre-functionalized thiophene boronic ester and 4-(difluoromethoxy)phenyl halide. Requires Pd catalysis (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water .

Q. Critical Purification Steps

  • Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), difluoromethoxy group (δ 4.5–5.0 ppm), and methyl ester (δ 3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • FT-IR : Identify C=O stretch (~1700 cm⁻¹) and N-H bend (~1600 cm⁻¹) .
  • Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.

Q. Common Pitfalls

  • Impurities from incomplete Gewald reaction: Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How do functional groups in this compound influence its solubility and formulation for biological assays?

Methodological Answer:

  • Methyl ester : Improves lipid solubility (logP ~2.8), enabling DMSO stock solutions (10 mM).
  • Amino group : Allows salt formation (e.g., HCl salt) for aqueous solubility .
  • Difluoromethoxy : Reduces metabolic oxidation, enhancing plasma stability in pharmacokinetic studies .

Q. Formulation Tips

SolventCompatibilityUse Case
DMSOHigh (>50 mg/mL)In vitro assays
Ethanol/PEG 400ModerateOral gavage in vivo

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Methodological Answer: SAR Design Strategy

Vary substituents : Compare difluoromethoxy with trifluoromethyl (increased lipophilicity) or methoxy (reduced metabolic stability) .

Modify ester groups : Replace methyl with ethyl or tert-butyl to alter hydrolysis rates.

Q. Example SAR Table

DerivativeSubstituentIC₅₀ (nM)LogP
Parent4-(difluoromethoxy)120 ± 152.8
Analog 14-(trifluoromethyl)85 ± 103.2
Analog 24-methoxy250 ± 301.9

Key Finding : Trifluoromethyl analogs show 40% higher potency due to enhanced target binding .

Q. How can researchers resolve contradictions in spectral data for derivatives?

Methodological Answer: Case Study : Discrepant ¹H NMR signals for amino protons.

  • Hypothesis : Tautomerism or solvent effects.
  • Validation :
    • Acquire variable-temperature NMR (25–60°C) to identify dynamic exchange .
    • Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding in DMSO deshields N-H .

Q. Resolution Workflow

Confirm purity via HPLC (C18 column, 90:10 MeOH/H₂O).

Use DEPT-135 NMR to distinguish CH₂/CH₃ groups .

Q. What in silico approaches predict biological targets for this compound?

Methodological Answer: Stepwise Protocol

Molecular Docking (AutoDock Vina): Screen against kinase or GPCR libraries. Focus on hydrophobic pockets accommodating difluoromethoxy .

Pharmacophore Modeling (MOE): Map hydrogen-bond acceptors (ester carbonyl) and aromatic regions (thiophene).

MD Simulations (GROMACS): Assess binding stability over 100 ns; calculate RMSD (<2.0 Å acceptable).

Q. Validation

  • Compare with known inhibitors (e.g., sodium channel blockers in ).
  • Synthesize top-scoring analogs for in vitro validation .

Q. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer: Root Cause Analysis

  • Variable assay conditions : Normalize protocols (e.g., ATP concentration in kinase assays).
  • Impurity interference : Re-test compounds after repurification (≥95% purity via HPLC).

Case Example : Conflicting IC₅₀ values for antiproliferative activity.

  • Solution : Use a reference standard (e.g., doxorubicin) and standardized MTT assay (48 hr exposure, triplicate wells) .

Q. What strategies optimize reaction conditions for scale-up synthesis?

Methodological Answer: Key Parameters

  • Catalyst loading : Reduce Pd from 5 mol% to 1 mol% via ligand screening (XPhos improves yield) .
  • Solvent swap : Replace THF with 2-MeTHF for greener chemistry and easier recycling.

Q. Process Optimization Table

ConditionLab Scale (1 g)Pilot Scale (100 g)
Temperature80°C75°C (to avoid exotherms)
StirringMagneticMechanical (200 rpm)
Yield65%72% after optimization

Q. How do comparative studies with structural analogs guide mechanistic understanding?

Methodological Answer: Study Design

  • Analog Selection : Include compounds with varied substituents (e.g., 4-fluoro, 4-cyclohexyl in ).
  • Assays : Measure enzyme inhibition, logP, and plasma protein binding.

Q. Findings

  • 4-Cyclohexyl analog : 10-fold lower solubility but 3x longer half-life .
  • 4-Fluoro analog : Reduced CNS penetration due to lower logP .

Mechanistic Insight : Difluoromethoxy balances lipophilicity and solubility for CNS-targeted agents.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate

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